Phenol, 2,4(or 2,6)-di-sec-pentyl-
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Overview
Description
Phenol, 2,4(or 2,6)-di-sec-pentyl- is a phenolic compound characterized by the presence of two secondary pentyl groups attached to the phenol ring. Phenolic compounds are known for their diverse biological activities and are widely used in various industrial applications due to their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,4(or 2,6)-di-sec-pentyl- can be synthesized through several methods:
Fries Rearrangement: This involves the rearrangement of phenolic esters under acidic conditions to yield the desired phenol.
Bamberger Rearrangement: This method involves the rearrangement of N-phenylhydroxylamines to produce phenols.
Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of esters or ethers to yield phenols.
Reduction of Quinones: Quinones can be reduced to phenols using appropriate reducing agents.
Industrial Production Methods
Industrial production of phenolic compounds often involves the Hock Process , which includes the oxidation of cumene to produce phenol and acetone .
Chemical Reactions Analysis
Phenol, 2,4(or 2,6)-di-sec-pentyl- undergoes various chemical reactions:
Scientific Research Applications
Phenol, 2,4(or 2,6)-di-sec-pentyl- has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Phenol, 2,4(or 2,6)-di-sec-pentyl- can be compared with other phenolic compounds such as:
2,4,6-Tribromophenol: Known for its antimicrobial properties.
2,6-Dimethoxyphenol: Exhibits strong antioxidant properties.
2,4-Dinitrophenol: Used in biochemical studies of oxidative processes.
Phenol, 2,4(or 2,6)-di-sec-pentyl- is unique due to the presence of secondary pentyl groups, which may influence its chemical reactivity and biological activities.
Properties
CAS No. |
71902-27-7 |
---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2,4-bis[(2R)-2-methylbutyl]phenol |
InChI |
InChI=1S/C16H26O/c1-5-12(3)9-14-7-8-16(17)15(11-14)10-13(4)6-2/h7-8,11-13,17H,5-6,9-10H2,1-4H3/t12-,13-/m1/s1 |
InChI Key |
BJTHFTODFZWOAG-CHWSQXEVSA-N |
Isomeric SMILES |
CC[C@@H](C)CC1=CC(=C(C=C1)O)C[C@H](C)CC |
Canonical SMILES |
CCC(C)CC1=CC(=C(C=C1)O)CC(C)CC |
Origin of Product |
United States |
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